molecular formula C30H33NO4S B1220730 3-Dansylestrone CAS No. 30804-69-4

3-Dansylestrone

Cat. No.: B1220730
CAS No.: 30804-69-4
M. Wt: 503.7 g/mol
InChI Key: FUQSZFCTVMQWSY-KCUJWJGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dansylestrone typically involves the derivatization of estrone with dansyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous dichloromethane

    Reaction Time: 2-4 hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Dansylestrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

3-Dansylestrone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Dansylestrone involves its interaction with estrogen receptors. Upon binding to the receptor, the compound induces conformational changes that facilitate the transcription of estrogen-responsive genes. This process involves the dimerization of the hormone-receptor complex, its translocation to the nucleus, and binding to estrogen response elements on DNA .

Comparison with Similar Compounds

    Estrone: The parent compound of 3-Dansylestrone, with similar hormonal activity but lacking the fluorescent properties.

    Estradiol: Another major estrogen with higher bioactivity compared to estrone.

    Estriol: A weaker estrogen primarily found during pregnancy.

Uniqueness: this compound is unique due to its enhanced fluorescence, making it a valuable tool in analytical and research applications. Its ability to act as both a hormone and a fluorescent probe sets it apart from other similar compounds .

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO4S/c1-30-17-16-22-21-13-11-20(18-19(21)10-12-23(22)26(30)14-15-29(30)32)35-36(33,34)28-9-5-6-24-25(28)7-4-8-27(24)31(2)3/h4-9,11,13,18,22-23,26H,10,12,14-17H2,1-3H3/t22-,23-,26+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQSZFCTVMQWSY-KCUJWJGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953012
Record name 17-Oxoestra-1(10),2,4-trien-3-yl 5-(dimethylamino)naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30804-69-4
Record name 3-Dansylestrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030804694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Oxoestra-1(10),2,4-trien-3-yl 5-(dimethylamino)naphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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